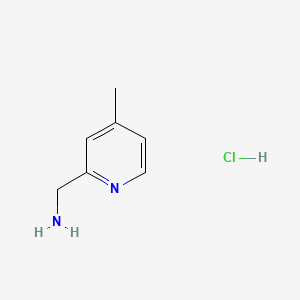

(4-Methylpyridin-2-yl)methanamine hydrochloride

Descripción general

Descripción

(4-Methylpyridin-2-yl)methanamine hydrochloride is an organic compound with the chemical formula C7H11ClN2. It is a derivative of pyridine, featuring a methyl group at the 4-position and an aminomethyl group at the 2-position. This compound is commonly used in organic synthesis and as an intermediate in the production of various pharmaceuticals and fine chemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylpyridin-2-yl)methanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-methylpyridine.

Aminomethylation: 4-methylpyridine is reacted with formaldehyde and ammonium chloride to introduce the aminomethyl group at the 2-position, forming (4-Methylpyridin-2-yl)methanamine.

Hydrochloride Formation: The resulting (4-Methylpyridin-2-yl)methanamine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing large reactors to handle the starting materials and reagents.

Purification: Employing techniques such as crystallization and filtration to purify the final product.

Quality Control: Ensuring the product meets the required purity standards through rigorous quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

(4-Methylpyridin-2-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic conditions.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted aminomethyl derivatives.

Aplicaciones Científicas De Investigación

(4-Methylpyridin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including potential treatments for neurological disorders.

Industry: Utilized in the production of fine chemicals and agrochemicals.

Mecanismo De Acción

The mechanism of action of (4-Methylpyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on the target .

Comparación Con Compuestos Similares

Similar Compounds

(4,6-Dimethylpyridin-2-yl)methanamine hydrochloride: Similar structure with an additional methyl group at the 6-position.

(2-Chloropyridin-4-yl)methanamine hydrochloride: Contains a chlorine atom at the 2-position instead of a methyl group.

(5-Methylpyridin-2-yl)methanamine: Similar structure with the methyl group at the 5-position.

Uniqueness

(4-Methylpyridin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminomethyl group at the 2-position and methyl group at the 4-position make it a versatile intermediate in organic synthesis and pharmaceutical development .

Actividad Biológica

(4-Methylpyridin-2-yl)methanamine hydrochloride, also known as 4-Methyl-2-pyridinylmethanamine hydrochloride, is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, mechanisms of action, biological applications, and comparative studies with similar compounds.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Material : The process begins with 4-methylpyridine.

- Aminomethylation : 4-methylpyridine is reacted with formaldehyde and ammonium chloride to introduce the aminomethyl group at the 2-position.

- Hydrochloride Formation : The resulting (4-Methylpyridin-2-yl)methanamine is treated with hydrochloric acid to form the hydrochloride salt.

The mechanism of action of this compound involves its interaction with specific molecular targets, including enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, modulating the activity of these targets. This compound has been shown to inhibit or activate various biochemical pathways depending on the specific target.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For example, it has been studied for its potential as an inhibitor of insulin-regulated aminopeptidase (IRAP), which plays a crucial role in regulating immune responses and peptide processing .

Pharmacological Applications

The compound is being investigated for its potential therapeutic applications in treating neurological disorders. Its role as an intermediate in the synthesis of pharmaceuticals highlights its importance in drug discovery and development .

Comparative Studies

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (4,6-Dimethylpyridin-2-yl)methanamine | Additional methyl group at 6-position | Similar enzyme inhibition profiles |

| (2-Chloropyridin-4-yl)methanamine | Chlorine atom at 2-position | Different selectivity in receptor binding |

| (5-Methylpyridin-2-yl)methanamine | Methyl group at 5-position | Altered pharmacokinetic properties |

The distinct substitution pattern of this compound contributes to its unique biological properties and makes it a versatile intermediate in organic synthesis and pharmaceutical development .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Inhibition of IRAP : A study demonstrated that derivatives based on this compound exhibited nanomolar inhibition against IRAP, showcasing its potential in drug development for conditions like diabetes and obesity .

- Antimicrobial Activity : Research has indicated that certain derivatives show promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting applications in treating infections .

- Cytotoxicity Studies : In vitro studies have revealed that some derivatives possess cytotoxic effects against various cancer cell lines, indicating potential for cancer therapy .

Propiedades

IUPAC Name |

(4-methylpyridin-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.ClH/c1-6-2-3-9-7(4-6)5-8;/h2-4H,5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBUTUZFQBPVET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40679870 | |

| Record name | 1-(4-Methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257535-59-3 | |

| Record name | 2-Pyridinemethanamine, 4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257535-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Methylpyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40679870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.